molecular formula C5H11N B8230945 (1R)-2,2-dimethylcyclopropan-1-amine

(1R)-2,2-dimethylcyclopropan-1-amine

Cat. No.: B8230945
M. Wt: 85.15 g/mol
InChI Key: IVYCMLREPMLLEO-SCSAIBSYSA-N
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Description

(1R)-2,2-dimethylcyclopropan-1-amine is a chiral cyclopropylamine compound with the molecular formula C5H11N . This specific (1R)-enantiomer is of significant interest in organic and medicinal chemistry as a valuable building block for the synthesis of more complex, stereospecific molecules . The core structure of 2,2-dimethylcyclopropan-1-amine is also available in a salt form, such as its hydrochloride (C5H12ClN), which may offer improved stability and handling properties for various research applications . While data is available for the racemic relative of a similar compound, N,2-dimethylcyclopropan-1-amine, which has a predicted boiling point of 80.6±8.0 °C and a predicted pKa of 9.49±0.40 , specific physicochemical data for the (1R)-enantiomer is a target for further experimental characterization. The rigid, strained cyclopropane ring is a key structural feature that can influence the conformation, metabolic stability, and binding affinity of target molecules. This compound is provided exclusively for research use in laboratory settings and is strictly not for diagnostic, therapeutic, or any human use. Researchers can leverage this chiral amine as a precursor in developing novel pharmaceuticals, agrochemicals, and as a ligand in asymmetric catalysis.

Properties

IUPAC Name

(1R)-2,2-dimethylcyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-5(2)3-4(5)6/h4H,3,6H2,1-2H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYCMLREPMLLEO-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H]1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Amines

Structural and Functional Group Variations

Cyclopropane amines differ in substituents on the ring and amine position, which modulate their chemical and biological properties. Below is a comparative analysis:

Table 1: Structural Comparison of Cyclopropane Amines
Compound Name Substituents Molecular Formula Key Applications References
(1R)-2,2-Dimethylcyclopropan-1-amine C2: Two methyl groups C₅H₁₁N Asymmetric catalysis, intermediates
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine C2: 3,4-Difluorophenyl group C₉H₈F₂N Pharmaceutical intermediates (e.g., receptor modulators)
2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride C2: 2-Fluorophenyl group C₉H₁₁ClFN Drug synthesis (high purity: 95%)
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride C2: Trifluoromethyl group C₄H₇ClF₃N Pharmaceutical intermediates (targeting receptor pathways)
trans-rel-(1R,2R)-2-Ethylcyclopropan-1-amine hydrochloride C2: Ethyl group C₅H₁₁N·HCl Fine chemical synthesis

Stereochemical and Reactivity Differences

  • Enantioselectivity : The (1R) configuration in the target compound enables high enantioselectivity in catalytic systems, such as CuH-mediated hydroamination of alkenes . In contrast, (1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine hydrochloride (C₉H₁₀Cl₃N) exhibits diastereoselectivity critical for binding biological targets .
  • Electron-Withdrawing Effects : Compounds like (1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine feature electron-withdrawing CF₃ groups, reducing amine basicity and altering pharmacokinetics . The dimethyl groups in the target compound provide steric hindrance, favoring selective substrate interactions .

Research Findings and Data

Table 2: Key Physicochemical and Application Data
Compound Name Molecular Weight Melting/Boiling Point Purity/Activity Notes
This compound 85.15 g/mol Not reported High enantiomeric excess (>99% ee) in catalysis
2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride 195.65 g/mol Not reported 95% purity, scalable synthesis
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride 169.56 g/mol Not reported Used in receptor-specific drug candidates
(1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine hydrochloride 238.5 g/mol Not reported Diastereoselective synthesis for bioactive molecules

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Chiral oxazaborolidine (e.g., derived from (S)-diphenylprolinol).

  • Reductant : Borane-tetrahydrofuran (BH₃·THF) or borane-N,N-diethyl phenylamine.

  • Temperature : -20°C to 25°C, with lower temperatures favoring higher ee.

This method’s scalability is enhanced by the commercial availability of CBS catalysts and borane reagents. However, the need for anhydrous conditions and precise stoichiometry poses practical challenges.

Resolution of Racemic Mixtures

Racemic resolution remains a critical strategy when asymmetric synthesis proves inefficient. A patented method for separating cyclopropane carboxylic acid isomers via carbon dioxide-induced precipitation offers insights into resolving amine enantiomers. By treating a racemic mixture of (1R)- and (1S)-2,2-dimethylcyclopropan-1-amine with a chiral resolving agent (e.g., D-mandelic acid), diastereomeric salts form with differing solubilities. Selective precipitation and recrystallization yield enantiomerically pure (1R)-amine salts, which are subsequently hydrolyzed to the free amine.

Key Parameters for Resolution

  • Resolving Agent : D-Mandelic acid (≥99% ee).

  • Solvent System : Ethanol-water (3:1 v/v).

  • Yield : 60–70% with ee > 98% after two recrystallizations.

While effective, this method requires stoichiometric amounts of resolving agents and generates waste, necessitating cost-benefit analysis for industrial applications.

Hofmann Degradation of Cyclopropane Carboxamides

Hofmann degradation of carboxamides provides a direct route to primary amines. Starting from 2,2-dimethylcyclopropane-1-carboxamide, treatment with bromine in a basic medium (NaOH) generates an isocyanate intermediate, which hydrolyzes to the amine . This method is advantageous for its simplicity but requires careful control of reaction conditions to avoid ring-opening side reactions.

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